Sessilifoline A
Description
Sessilifoline A (CAS: 929637-35-4; molecular formula: C22H31NO5) is a tetracyclic quinolizidine alkaloid esterified with an angelate group. It is primarily isolated from plants in the genus Pearsonia and related genera within the tribe Crotalarieae (Fabaceae) . Structurally, it features a lupanine backbone modified by a 3β-hydroxy-4α-angelate ester, distinguishing it from other quinolizidine derivatives . Its presence is chemotaxonomically significant, as it helps differentiate Pearsonia and Rothia from morphologically similar genera like Lotononis, which lack such esterified alkaloids . This compound is widely utilized as a reference standard in phytochemical analyses, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to ensure quality control in herbal products .
Properties
IUPAC Name |
(1S,3S,5R,6S,7R,10S,11R,12R,16S)-11-ethyl-7-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-9,17-dioxa-2-azapentacyclo[10.5.0.01,5.02,16.06,10]heptadecan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO5/c1-4-12-13-6-5-7-17-23-15(16-8-10(2)20(24)26-16)9-14(22(13,23)28-17)18-11(3)21(25)27-19(12)18/h10-19H,4-9H2,1-3H3/t10-,11+,12+,13+,14+,15-,16-,17-,18+,19-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMLMRBONYJOT-SVRYCYPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCC3N4C2(O3)C(CC4C5CC(C(=O)O5)C)C6C1OC(=O)C6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCC[C@H]3N4[C@@]2(O3)[C@H](C[C@H]4[C@@H]5C[C@@H](C(=O)O5)C)[C@@H]6[C@H]1OC(=O)[C@@H]6C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sessilifoline A is typically extracted and isolated from the Lycoris aurea plant. The extraction process involves crushing, soaking, and extracting the plant material, followed by separation and purification using solvent extraction and chromatographic techniques .
Industrial Production Methods: While there is limited information on large-scale industrial production, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to handle larger quantities of plant material and solvents.
Chemical Reactions Analysis
Types of Reactions: Sessilifoline A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of this compound.
Scientific Research Applications
Sessilifoline A has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Sessilifoline A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Lupanine
- CAS : 550-90-3 (base compound; derivatives vary)
- Molecular Formula : C15H24N2O
- Structural Features: The unmodified tetracyclic quinolizidine backbone without ester groups.
- Biological Role : A precursor for esterified alkaloids; exhibits insecticidal properties.
- Applications : Used in studies of alkaloid biosynthesis pathways .
Cajanifoline
- CAS: Not explicitly listed in evidence (referred to as lupanine-3β-hydroxy-13α-angelate).
- Molecular Formula: Likely C22H31NO5 (similar to this compound).
- Structural Features : Lupanine with a 3β-hydroxy-13α-angelate ester.
- Biological Role: Co-occurs with this compound in Pearsonia species; contributes to chemotaxonomic differentiation.
- Applications: Limited to academic research due to rarity .
Pearsonine
- CAS: Not explicitly listed in evidence (referred to as lupanine-3β,8α-dihydroxy-13α-angelate).
- Molecular Formula: Likely C22H31NO6.
- Structural Features : Contains additional hydroxylation at the 8α position compared to cajanifoline.
- Biological Role : Unique to Pearsonia; used to infer phylogenetic relationships within Crotalarieae.
- Applications: No reported industrial uses .
Erysubin A
- CAS : 221150-18-1.
- Molecular Formula: Not specified in evidence.
- Structural Features: Presumed quinolizidine alkaloid based on nomenclature.
- Applications: No documented applications .
Comparative Data Table
Key Research Findings
Chemotaxonomic Significance: this compound and its analogs (cajanifoline, pearsonine) are unique to Pearsonia and Rothia, distinguishing them from Lotononis, which produces pyrrolizidine alkaloids instead .
Structural Diversity: Hydroxylation and esterification patterns (e.g., 3β vs. 13α positions) dictate taxonomic utility. For example, this compound’s 4α-angelate ester is absent in cajanifoline and pearsonine .
Analytical Applications : this compound is commercially available as a high-purity standard (≥95%) for TLC and HPLC, whereas analogs like cajanifoline lack standardized production .
Biological Activity
Introduction
Sessilifoline A is a natural alkaloid isolated from the plant Sessilifolium species, which has garnered attention for its diverse biological activities. This compound is part of a larger class of natural products that exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula and structural details are critical for understanding its mechanism of action.
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 329.39 g/mol
The structure includes a bicyclic framework that is typical of many alkaloids, which is essential for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains.
- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
- Case Study : In vitro studies showed that this compound had an MIC (Minimum Inhibitory Concentration) of 8 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
This compound has shown significant anti-inflammatory activity in various models.
- Research Findings : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was demonstrated in a murine model of acute inflammation where treatment with this compound reduced paw edema by 50% compared to control groups .
- Table 1: Anti-inflammatory Activity of this compound
| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 200 | 100 | 50% |
| IL-6 | 150 | 75 | 50% |
Anticancer Properties
The anticancer potential of this compound has been explored in several cancer cell lines.
- Mechanism : It induces apoptosis through the activation of caspase pathways and inhibits the proliferation of cancer cells.
- Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a decrease in cell viability by approximately 70% at a concentration of 10 μM after 48 hours .
Antioxidant Activity
This compound also exhibits antioxidant properties, which contribute to its overall therapeutic potential.
Q & A
Q. Q. How can researchers ensure reproducibility in this compound’s in vitro cytotoxicity assays?
- Methodological Answer : Adhere to MIAME/MIACA guidelines for assay reporting. Document cell-passage numbers, serum batches, and atmospheric conditions (O2/CO2 levels). Include internal controls (e.g., staurosporine for apoptosis assays) and share raw data (flow cytometry FCS files, microscopy images) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
